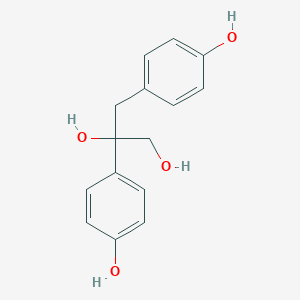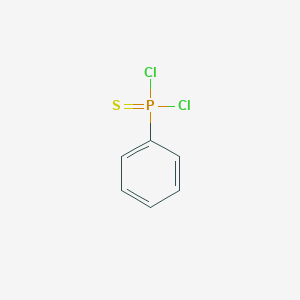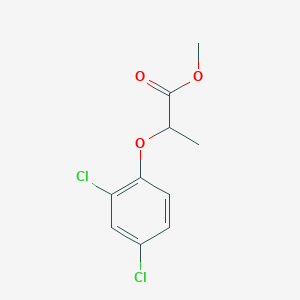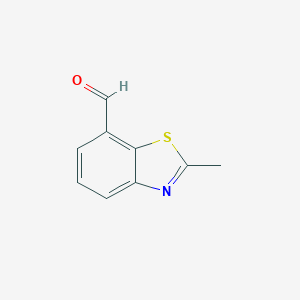
2-Methyl-1,3-benzothiazole-7-carbaldehyde
説明
2-Methyl-1,3-benzothiazole-7-carbaldehyde is a chemical compound with the molecular formula C8H7NS . It is a derivative of benzothiazole, a class of compounds that are widely used in the pharmaceutical sector .
Synthesis Analysis
The synthesis of 2-Methyl-1,3-benzothiazole-7-carbaldehyde and its derivatives can be achieved through various synthetic pathways. Some of these include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a one-pot three-component Knoevenagel condensation reaction has been used to synthesize 3-[(1,3-benzothiazol-2-ylsulfanyl) (phenyl)methyl]-2 H-chromen-4-ol derivatives .Molecular Structure Analysis
The molecular structure of 2-Methyl-1,3-benzothiazole-7-carbaldehyde can be viewed using Java or Javascript . The structure-activity relationship (SAR) studies of benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various chemical reactions. For example, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves a microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid .科学的研究の応用
Synthesis and Chemical Properties
A method for preparing benzoheterocyclic carbaldehydes, including derivatives of 2-Methyl-1,3-benzothiazole, has been described. This process involves the halogenation of the methyl group followed by conversion to the aldehyde functionality, showcasing the compound's utility in synthetic chemistry (Luzzio & Wlodarczyk, 2009).
Novel push-pull benzothiazole derivatives with reverse polarity, starting from 6-dimethylaminobenzothiazole-2-carbaldehyde, have been synthesized for potential non-linear optic applications. This highlights the compound's role in advanced materials research (Hrobárik, Sigmundová, & Zahradník, 2004).
Analytical and Sensor Applications
Pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl) hydrazone has been utilized as a neutral ionophore for constructing a novel Er(III) membrane sensor with high selectivity, demonstrating the compound's application in analytical chemistry (Ganjali et al., 2007).
The use of thiophene-2-carbaldehyde-(7-methyl-1,3-benzothiazol-2-yl)hydrazone in the development of a thulium(III) selective membrane sensor showcases the potential of benzothiazole derivatives in sensor technology, offering high sensitivity and selectivity (Ganjali et al., 2005).
Pharmacological and Material Science Research
Benzothiazole derivatives have been synthesized for antibacterial screening, indicating the pharmacophore's potential in drug discovery and development. This research underscores the significance of benzothiazole-based compounds in creating new therapeutic agents (Kale & Mene, 2013).
A study on the catalytic aerobic photo-oxidation of a methyl group on heterocycles to produce aldehydes, including benzothiazole-2-carboxaldehydes, reveals the compound's applicability in organic synthesis and material science (Nagasawa et al., 2016).
Safety And Hazards
The safety data sheet for a related compound, 1,3-Benzothiazole-2-carbaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .
特性
IUPAC Name |
2-methyl-1,3-benzothiazole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6-10-8-4-2-3-7(5-11)9(8)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKHNPTMVQBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-benzothiazole-7-carbaldehyde | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

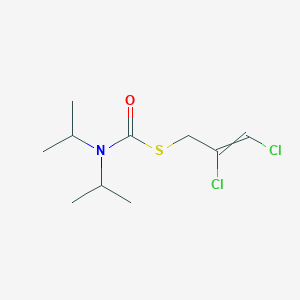
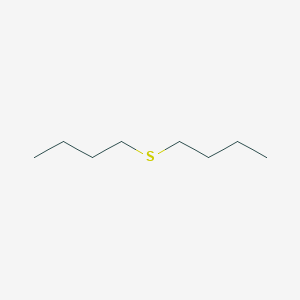
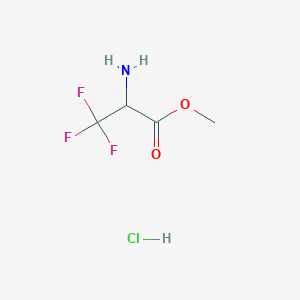
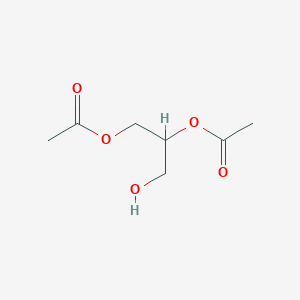
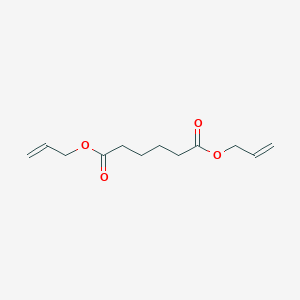
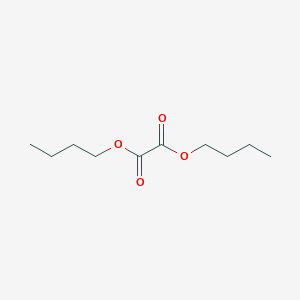
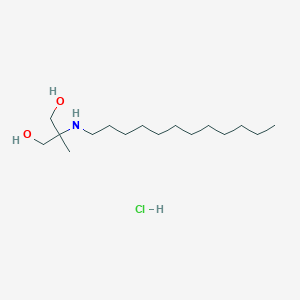
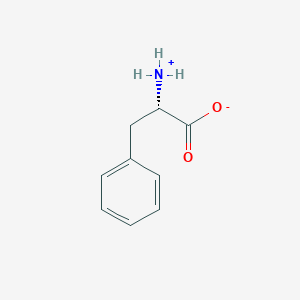
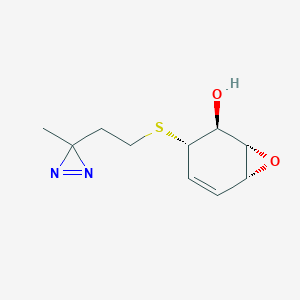
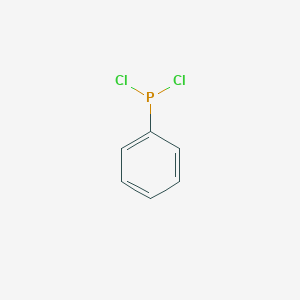
![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)
